molecular formula C15H19N5OS B7067800 N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B7067800
M. Wt: 317.4 g/mol
InChI Key: GPIKZELOXHPIBY-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-12-15(22-11-17-12)18-14(21)10-19-6-8-20(9-7-19)13-4-2-3-5-16-13/h2-5,11H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIKZELOXHPIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized or obtained commercially.

    Coupling Reactions: The thiazole derivative can be coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Acylation: The final step might involve acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridine ring or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor ligand, given the presence of multiple heterocyclic rings.

Medicine

In medicinal chemistry, such compounds are often screened for activity against various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanamide
  • N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide

Uniqueness

The uniqueness of N-(4-methyl-1,3-thiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide might lie in its specific substitution pattern and the resulting biological activity. The presence of the acetamide group could influence its solubility, stability, and interaction with biological targets compared to similar compounds.

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